molecular formula C26H29NO3 B13746692 Tamoxifen N-oxide 1,2-epoxide CAS No. 102203-05-4

Tamoxifen N-oxide 1,2-epoxide

Cat. No.: B13746692
CAS No.: 102203-05-4
M. Wt: 403.5 g/mol
InChI Key: LRJFFJACCRRFMU-FTJBHMTQSA-N
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Description

Tamoxifen N-oxide 1,2-epoxide is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of estrogen receptor-positive breast cancer. This compound is of interest due to its unique chemical structure and potential biological activities, which may offer insights into new therapeutic applications and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tamoxifen N-oxide 1,2-epoxide typically involves the oxidation of tamoxifen to form tamoxifen N-oxide, followed by epoxidation. The oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The subsequent epoxidation can be carried out using reagents like peracids or other epoxidizing agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale oxidation and epoxidation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Tamoxifen N-oxide 1,2-epoxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

Tamoxifen N-oxide 1,2-epoxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tamoxifen N-oxide 1,2-epoxide involves its interaction with estrogen receptors, similar to tamoxifen. It competes with estrogen for binding to the estrogen receptor, thereby inhibiting estrogen-mediated cellular proliferation. Additionally, the epoxide group may interact with DNA and other cellular targets, leading to unique biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tamoxifen N-oxide 1,2-epoxide is unique due to its dual functional groups (N-oxide and epoxide), which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for studying the interplay between chemical structure and biological function, as well as for developing new therapeutic agents.

Properties

CAS No.

102203-05-4

Molecular Formula

C26H29NO3

Molecular Weight

403.5 g/mol

IUPAC Name

2-[4-[(2S,3R)-3-ethyl-2,3-diphenyloxiran-2-yl]phenoxy]-N,N-dimethylethanamine oxide

InChI

InChI=1S/C26H29NO3/c1-4-25(21-11-7-5-8-12-21)26(30-25,22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/t25-,26+/m1/s1

InChI Key

LRJFFJACCRRFMU-FTJBHMTQSA-N

Isomeric SMILES

CC[C@]1([C@](O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCC[N+](C)(C)[O-])C4=CC=CC=C4

Canonical SMILES

CCC1(C(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCC[N+](C)(C)[O-])C4=CC=CC=C4

Origin of Product

United States

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